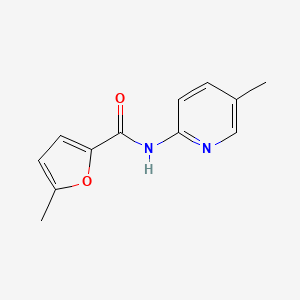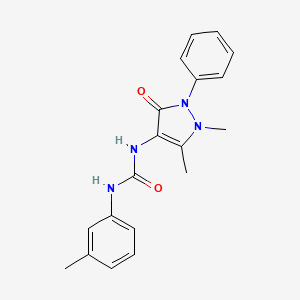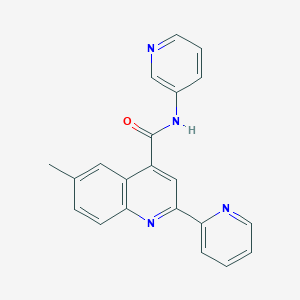![molecular formula C17H15Cl2N3O2 B5730652 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent inhibitor of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. This inhibitor has been found to be effective in the treatment of various diseases, particularly cancer.
Mecanismo De Acción
BIX-01294 inhibits the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9. The inhibition of G9a leads to a decrease in the methylation of histone H3, which results in the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of G9a also leads to the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIX-01294 has been found to induce differentiation and apoptosis in cancer cells through the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibitor has also been shown to inhibit the replication of HIV and has potential antiviral activity. In addition, BIX-01294 has been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIX-01294 is a potent inhibitor of G9a and has been found to be effective in the treatment of various diseases. The inhibitor has been extensively studied in cell culture and animal models, and its mechanism of action has been well characterized. However, the use of BIX-01294 in clinical trials is limited by its low solubility and poor bioavailability. In addition, the inhibitor has been found to have off-target effects, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the development of BIX-01294 and related compounds. One potential direction is the optimization of the inhibitor's pharmacokinetic properties to improve its bioavailability and solubility. Another direction is the development of more specific inhibitors of G9a that have fewer off-target effects. In addition, the combination of BIX-01294 with other therapeutic agents may increase its efficacy in the treatment of cancer and other diseases. Finally, the use of BIX-01294 in combination with epigenetic therapies may provide a new approach for the treatment of various diseases.
Métodos De Síntesis
BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3,6-dichloro-2-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. The inhibitor has been found to induce differentiation and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, BIX-01294 has been shown to inhibit the replication of HIV and has potential antiviral activity. The inhibitor has also been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-24-16-11(19)7-6-10(18)15(16)17(23)20-9-8-14-21-12-4-2-3-5-13(12)22-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDDJDHCFHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)



![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)

![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)


![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
